molecular formula C19H19ClN4O3 B2761586 1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034209-78-2

1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2761586
CAS RN: 2034209-78-2
M. Wt: 386.84
InChI Key: JEFYNBHMWZTTIV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

  • A study reported the synthesis of novel pyridine and fused pyridine derivatives, emphasizing their in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds demonstrated moderate to good binding energies, suggesting potential for targeted therapeutic applications (Flefel et al., 2018).

Antioxidant Properties

  • Another research synthesized new derivatives similar in structure, focusing on their antioxidant properties. This study highlights the potential of such compounds in developing treatments or supplements with antioxidant benefits (Bekircan et al., 2008).

Antiviral Evaluations

  • In the field of antiviral research, specific derivatives have been synthesized and evaluated for their potential antiviral properties. This suggests a direction for future research into novel antiviral agents (Sayed & Ali, 2007).

Spectroscopic Characterization

  • Spectroscopic characterization of related compounds provides insights into their structural and electronic properties, which is vital for understanding their potential applications in various scientific fields (Amirnasr et al., 2001).

Antimicrobial and Antioxidant Agents

  • The focus on synthesizing new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents illustrates the broad spectrum of potential therapeutic uses of these compounds (H. et al., 2015).

Antifungal Activity

  • Synthesis of novel compounds containing a pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-5-carbonitrile was explored for their potential antifungal activity, which is critical in the development of new antifungal drugs (Ibrahim et al., 2008).

Anticonvulsant Drugs

  • Research into the structural and electronic properties of certain anticonvulsant drugs, which include similar structural motifs, provides valuable insights for designing more effective anticonvulsant medications (Georges et al., 1989).

Synthesis and Reactions for Medicinal Compounds

  • The synthesis of pyrrolin-2-ones, which bear resemblance in their structural framework, demonstrates the potential in creating useful adducts for medicinal compounds and agrochemicals (Ghelfi et al., 2003).

Anticancer and Antimicrobial Agents

  • The study on the synthesis and molecular docking of new oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents further underscores the versatility of these compounds in addressing significant health challenges (Katariya et al., 2021).

Efficient Synthesis of Heterocycles

  • Research into novel synthetic methods for benzannelated and 1-(2-arylethenyl) heterocycles provides a foundation for efficient and diverse drug synthesis, highlighting the importance of such compounds in pharmaceutical development (Katritzky et al., 2000).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c20-14-3-5-15(6-4-14)24-11-13(10-18(24)25)19(26)23-9-7-16(12-23)27-17-2-1-8-21-22-17/h1-6,8,13,16H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFYNBHMWZTTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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